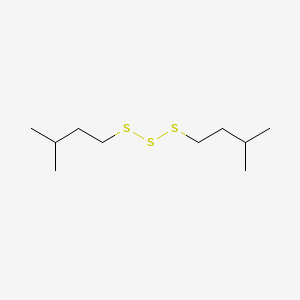
Diisoamyl trisulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisoamyl trisulfide is an organosulfur compound with the molecular formula C10H22S3. It is known for its distinctive sulfurous, garlic-like aroma and is used primarily as a flavoring agent . The compound is characterized by its clear, colorless to yellow liquid form and has a molecular weight of 238.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisoamyl trisulfide can be synthesized through the reaction of isoamyl alcohol with sulfur. The process involves the formation of intermediate disulfides, which are further reacted with sulfur to form the trisulfide. The reaction typically requires controlled conditions, including specific temperatures and the presence of catalysts to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high purity and yield. The compound is then purified through distillation and other separation techniques to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Diisoamyl trisulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols.
Substitution: This compound can participate in substitution reactions where one or more of its sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently .
Major Products
The major products formed from these reactions include isoamyl sulfoxides, isoamyl sulfones, and various thiol derivatives. These products have different applications in the chemical and pharmaceutical industries .
Scientific Research Applications
Diisoamyl trisulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential antimicrobial properties and its effects on various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: This compound is used in the flavor and fragrance industry due to its distinctive aroma.
Mechanism of Action
The mechanism of action of diisoamyl trisulfide involves its interaction with biological membranes and proteins. The compound can disrupt bacterial cell membranes, leading to cell lysis and death. It also interacts with various enzymes and proteins, inhibiting their function and contributing to its antimicrobial effects . The molecular targets include membrane proteins and enzymes involved in oxidative stress response .
Comparison with Similar Compounds
Similar Compounds
Diallyl trisulfide: Found in garlic, known for its antimicrobial and anticancer properties.
Diethyl trisulfide: Used in the flavor industry, similar sulfurous aroma.
Dimethyl trisulfide: Found in various plants, used as a flavoring agent and studied for its biological activities.
Uniqueness
Diisoamyl trisulfide is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its specific aroma profile and potential antimicrobial properties make it valuable in both the flavor industry and scientific research .
Properties
CAS No. |
955371-64-9 |
|---|---|
Molecular Formula |
C10H22S3 |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
3-methyl-1-(3-methylbutyltrisulfanyl)butane |
InChI |
InChI=1S/C10H22S3/c1-9(2)5-7-11-13-12-8-6-10(3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
JTXFQKUKJPXFNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCSSSCCC(C)C |
density |
0.985-0.991 (20°) |
physical_description |
Clear colourless to yellow liquid; Sulphureous garlic like aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12723952.png)

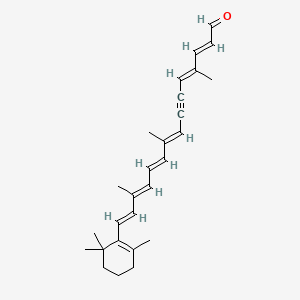
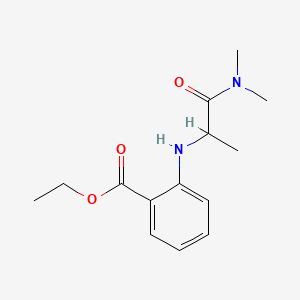
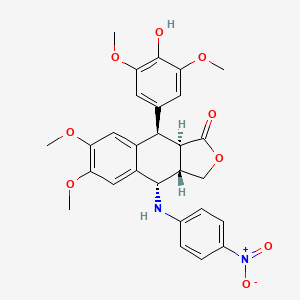
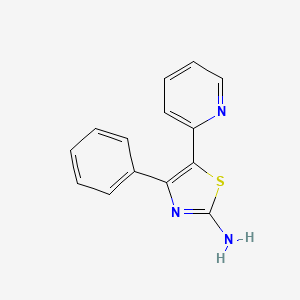
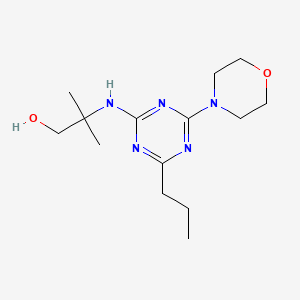
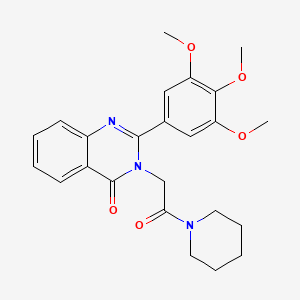
![Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate](/img/structure/B12724009.png)

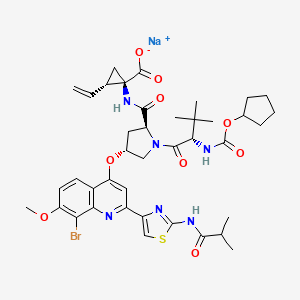

![ethyl 2-(methylcarbamothioylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12724038.png)
![3-Methylphenolate;titanium(4+);2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B12724044.png)
